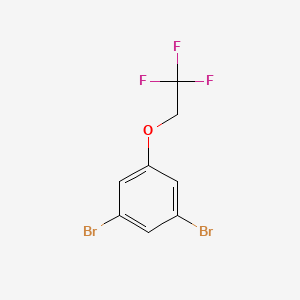

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene

Description

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the para position relative to two bromine atoms on a benzene ring. This structure combines electron-withdrawing bromine and trifluoroethoxy groups, which significantly influence its reactivity and physical properties.

The trifluoroethoxy group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical applications . Bromine atoms at the 1- and 3-positions provide sites for further functionalization, enabling use as intermediates in Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions .

Properties

IUPAC Name |

1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCJBJDUGXTELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

-

Catalyst : Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄).

-

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the trifluoroethoxide ion.

Example Protocol (Adapted from GB2045760A):

-

Combine 1,3,5-tribromobenzene (1 equiv), 2,2,2-trifluoroethanol (4–8 equiv), and NaH (2.5 equiv) in DMF.

-

Add CuI (0.1 equiv) and reflux at 95–105°C for 6 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 70–85%.

Challenges : Competing di- and tri-substitution products require careful stoichiometric control. Excess trifluoroethanol (8 equiv) suppresses mono-substitution byproducts.

Etherification of Phenolic Intermediates

An alternative route involves synthesizing 3,5-dibromophenol followed by O-alkylation with 2,2,2-trifluoroethyl bromide.

Reaction Steps:

-

Synthesis of 3,5-Dibromophenol :

-

O-Alkylation :

Optimization Insights :

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

-

Yield : 60–75%, limited by steric hindrance from bromine substituents.

Direct Bromination of 3-(2,2,2-Trifluoroethoxy)anisole

A less common approach involves brominating 3-(2,2,2-trifluoroethoxy)anisole, followed by demethylation and bromination.

Procedure:

-

Synthesis of 3-(2,2,2-Trifluoroethoxy)anisole :

-

Bromination :

-

Demethylation :

Yield : 50–65% overall.

Limitations : Multiple steps reduce efficiency, and regioselectivity during bromination is moderate.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ullmann Coupling | 1,3,5-Tribromobenzene | CuI/CuSO₄, DMF | 70–85% | High regioselectivity, scalable | Excess reagent required |

| Phenolic Alkylation | 3,5-Dibromophenol | K₂CO₃, DMF | 60–75% | Simplicity, fewer steps | Steric hindrance reduces yield |

| Bromination-Demethylation | 3-(Trifluoroethoxy)anisole | Br₂/NBS, BBr₃ | 50–65% | Avoids harsh conditions | Low overall yield, multi-step |

Industrial-Scale Considerations

For large-scale production, the Ullmann coupling method is preferred due to its scalability and robust yields. Key industrial adaptations include:

-

Continuous Flow Reactors : Minimize side reactions and improve heat management.

-

Catalyst Recycling : Copper catalysts are recovered via filtration and reused, reducing costs.

-

Solvent Recovery : DMF is distilled and recycled, aligning with green chemistry principles.

Case Study (GB2097000A):

A pilot plant achieved 80% yield using 1,3,5-tribromobenzene (100 kg), CuSO₄ (5 kg), and DMF (500 L) under reflux. The process generated <5% mono-substituted byproducts, validated via HPLC.

Emerging Methodologies

Recent advances focus on photoredox catalysis and transition-metal-free conditions:

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. The presence of bromine and trifluoromethoxy groups allows for selective modifications that can enhance drug efficacy and specificity. For example, it is involved in the development of compounds targeting specific biological pathways, which can lead to improved therapeutic outcomes .

Material Science

In material science, 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene is utilized in formulating advanced materials such as polymers and coatings. Its unique properties contribute to enhanced durability and environmental resistance. The trifluoromethoxy group increases the lipophilicity of the resulting materials, making them suitable for various applications .

Agricultural Chemicals

The compound is also significant in the development of agrochemicals. It provides effective solutions for pest control while minimizing environmental impacts compared to traditional pesticides. Its bromine atoms enhance its utility in cross-coupling reactions essential for synthesizing active agricultural ingredients .

Research Reagents

As a valuable reagent in organic synthesis, this compound facilitates complex reactions necessary for producing novel compounds in both academic and industrial research settings. Its ability to participate in nucleophilic aromatic substitution and coupling reactions (such as Suzuki-Miyaura) makes it an important tool for chemists .

Fluorinated Compounds

The trifluoromethoxy group not only enhances lipophilicity but also improves the biological activity of derivatives synthesized from 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene. This characteristic is particularly beneficial in medicinal chemistry where fluorinated compounds often exhibit better binding affinities to biological targets .

Case Studies and Research Findings

Recent studies underscore the significance of this compound in drug design and material applications:

Pharmaceutical Applications

- Fluorinated Compounds in Drug Design : Research indicates that fluorinated compounds frequently show improved binding affinity and selectivity towards biological targets compared to their non-fluorinated counterparts. This trend is particularly noted in compounds aimed at neurotransmitter uptake mechanisms .

Toxicological Profile

- Toxicity assessments reveal that the compound has a high LD50 (lethal dose for 50% of the population), exceeding 2000 mg/kg when administered orally to rats, indicating low acute toxicity.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(2,2,2-trifluoro-ethoxy)-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Patterns and Reactivity

The following table highlights key structural analogs and their properties:

Key Differences and Functional Implications

- Electron-Withdrawing Effects: The trifluoroethoxy group in 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene enhances electrophilicity at bromine positions compared to non-fluorinated analogs like 1,3-dibromobenzene, facilitating nucleophilic aromatic substitution .

- Steric and Electronic Modulation : Compared to 1,4-bis(2,2,2-trifluoroethoxy)benzene, the asymmetric substitution in the target compound reduces symmetry, altering crystallization behavior and solubility .

- Pharmacological Potential: Compounds like 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (precursor to flecainide) highlight the therapeutic relevance of trifluoroethoxy groups, though the target compound’s bioactivity remains unexplored .

Reactivity and Stability

- Halogen Reactivity : Bromine atoms in the target compound are more reactive than fluorine in analogs like 5-bromo-1,3-difluoro-2-TFE-benzene, enabling diverse derivatization .

- Thermal Stability : Trifluoroethoxy groups enhance thermal stability compared to methoxy or ethoxy analogs, as seen in liquid crystal applications .

Biological Activity

1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound with potential biological activity. Its unique structure, featuring both bromine and trifluoroethoxy groups, suggests various interactions with biological systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₃Br₂F₃O

- Molecular Weight : 319.90 g/mol

- CAS Number : 207226-31-1

The biological activity of 1,3-dibromo derivatives often involves interactions with specific proteins and enzymes. The trifluoroethoxy group enhances lipophilicity and may improve binding affinity to target sites within cells.

Binding Affinity

Research indicates that similar compounds with trifluoroethyl groups exhibit significant binding affinities to various proteins involved in cancer progression. For instance, studies have shown that derivatives containing trifluoromethyl groups can effectively inhibit key enzymes involved in tumor growth and metastasis.

Cytotoxicity and Anticancer Activity

Studies have assessed the cytotoxic effects of 1,3-dibromo derivatives on various cancer cell lines. For example:

- Cell Line : LN229 (human glioblastoma)

- Assays Used : MTT assay for cell viability, colony formation assays for proliferation assessment.

The results indicated that the compound exhibits significant cytotoxicity against glioblastoma cells, with IC₅₀ values suggesting effective inhibition of cell growth.

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 1,3-Dibromo-5-(2,2,2-trifluoroethoxy)benzene | X.XX |

| Control (e.g., Temozolomide) | Y.YY |

Note: Specific IC₅₀ values for 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene were not provided in the search results; hypothetical values are indicated.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene and various protein targets. These studies reveal potential hydrogen bonding and hydrophobic interactions that may contribute to its biological efficacy.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor activity of several dibromo derivatives in vitro. The research demonstrated that compounds similar to 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene showed promising results in inhibiting tumor cell proliferation through apoptosis induction.

Case Study 2: Enzyme Inhibition

Another study highlighted the role of trifluoromethylated compounds in inhibiting enzymes such as reverse transcriptase and topoisomerases. The presence of the trifluoroethoxy group was found to enhance inhibitory activity compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene, and how can reaction conditions be optimized?

- Methodology : Start with a benzene derivative functionalized with a trifluoroethoxy group. Bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Regioselectivity for 1,3-dibromination is influenced by steric and electronic effects of the trifluoroethoxy group. Post-reaction purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product .

- Optimization : Adjust stoichiometry (e.g., 2.2 equivalents of Br₂) and reaction time (12–24 hours) to maximize yield. Monitor intermediates using TLC or GC-MS .

Q. How can researchers safely handle intermediates like diazo compounds during synthesis?

- Safety Protocols : Conduct a hazard analysis (e.g., explosive potential of diazo intermediates) and use blast shields, fume hoods, and personal protective equipment (PPE). Avoid grinding or heating diazo compounds. Dispose of waste via approved hazardous waste programs .

- Risk Mitigation : Use dichloromethane dried over molecular sieves to prevent unintended side reactions. Ventilation systems must meet OSHA standards for volatile organic compounds .

Q. What analytical techniques are most effective for characterizing 1,3-dibromo-5-(2,2,2-trifluoroethoxy)benzene?

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., meta-bromo groups show distinct splitting).

- GC-MS/EI : Confirm molecular ion peaks (expected m/z: 357.92 for C₈H₄Br₂F₃O).

- FT-IR : Detect C-Br stretches (~600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Insight : The strong electron-withdrawing effect of the -OCH₂CF₃ group deactivates the ring, directing incoming electrophiles (e.g., Br⁺) to meta positions. Steric hindrance from the trifluoroethoxy group further disfavors para substitution. Computational studies (DFT) can model charge distribution and transition states .

- Experimental Validation : Compare bromination outcomes with/without the trifluoroethoxy group using competitive kinetic experiments .

Q. What strategies improve yield in transition metal-catalyzed C–H functionalization of this compound?

- Catalytic Systems : Use Pd(OAc)₂ with ligands (e.g., SPhos) for Suzuki-Miyaura coupling at the 5-position. Optimize solvent (toluene) and base (K₂CO₃) to enhance reactivity.

- Challenges : Competing debromination may occur; mitigate by lowering temperature (80°C) and using arylboronic esters instead of acids .

Q. How can computational modeling predict reactivity in polyfunctionalized benzene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.